molecular formula C13H8OS B095784 5-(Phenylethynyl)thiophene-2-carbaldehyde CAS No. 17257-10-2

5-(Phenylethynyl)thiophene-2-carbaldehyde

Cat. No. B095784
CAS RN: 17257-10-2
M. Wt: 212.27 g/mol
InChI Key: YFMUACLZRVJOBK-UHFFFAOYSA-N
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Description

5-(Phenylethynyl)thiophene-2-carbaldehyde (5-PTCA) is an organic compound that has been used in various scientific research applications. It is a member of the thiophene family of compounds, which are characterized by a five-membered ring structure containing four carbon atoms and one sulfur atom. 5-PTCA is a colorless solid at room temperature and is insoluble in water. It has a strong sulfur-like odor and is highly flammable.

Scientific Research Applications

  • Synthesis of Novel Compounds : The molecule synthesized from 5-(Phenylethynyl)thiophene-2-carbaldehyde and 3,4-dimethylaniline demonstrates unique structural properties with three aryl rings, indicating its potential for creating novel organic compounds (Crundwell & Crundwell, 2019).

  • Photochemical Synthesis : This compound is involved in the photochemical synthesis of phenyl-2-thienyl derivatives, highlighting its utility in photochemistry and material science (Antonioletti et al., 1986).

  • Reactions with Aldehydes : In the presence of samarium diiodide, thiophene-2-carbaldehyde reacts with aromatic and aliphatic aldehydes, which could be significant in organic synthesis and pharmaceutical research (Yang & Fang, 1995).

  • Covert Marking Pigments : Derivatives of thiophene-2-carbaldehyde have been used in the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes, which can be employed as covert marking pigments, suggesting applications in security and materials science (Ulyankin et al., 2021).

  • Development of Polyaromatic Structures : The compound has been used in the assembly of polyaromatic thiophene structures, which are significant for their intense color and strong absorption in the UV spectral region, indicating applications in dye and pigment industries (Borisov et al., 2019).

  • Sensing Applications : 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde has been synthesized for use as a fluorescent sensor for ferric ions, which is important in analytical chemistry for the detection of metal ions (Zhang et al., 2016).

  • Material Science Applications : A phenyl-thiophene-2-carbaldehyde compound-based flexible substrate material has been developed with potential applications in electronics, especially in the context of flexible and wearable devices (Rahman et al., 2016).

  • Corrosion Inhibition : Thiophene derivatives have been studied for their effectiveness in inhibiting corrosion of steel in acidic environments, suggesting their potential use in industrial applications (Bouklah et al., 2005).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

5-(2-phenylethynyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMUACLZRVJOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371868
Record name 5-(Phenylethynyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17257-10-2
Record name 5-(Phenylethynyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17257-10-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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